molecular formula C25H24F3N5O4S B4845110 (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide

(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide

Cat. No.: B4845110
M. Wt: 547.6 g/mol
InChI Key: FGMBHECNZGCWAE-QNGOZBTKSA-N
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Description

The compound (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide is a complex organic molecule that features a combination of benzodioxole, piperazine, benzothiazole, and trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the piperazine derivative: The benzodioxole derivative is then reacted with piperazine to form the corresponding piperazine derivative.

    Introduction of the benzothiazole group: This step involves the reaction of the piperazine derivative with 2-aminobenzothiazole under suitable conditions.

    Formation of the trifluoroacetyl group: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide: has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(2,2,2-trifluoroacetyl)but-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O4S/c1-15(32-10-8-31(9-11-32)13-16-6-7-18-19(12-16)37-14-36-18)21(22(34)25(26,27)28)23(35)33(29)24-30-17-4-2-3-5-20(17)38-24/h2-7,12H,8-11,13-14,29H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMBHECNZGCWAE-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 3
Reactant of Route 3
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 4
Reactant of Route 4
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 5
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 6
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide

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